molecular formula C9H5N3O3 B8394836 4-Nitro-2-benzoxazoleacetonitrile

4-Nitro-2-benzoxazoleacetonitrile

Cat. No. B8394836
M. Wt: 203.15 g/mol
InChI Key: ZGLVHXQQPSUZBU-UHFFFAOYSA-N
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Patent
US06521397B1

Procedure details

The mixture of 4-nitro-2-benzoxazoleacetonitrile (27.22 g, 0.13 mole) and Palladium on carbon (3 g) in THF (320 ml) and acetic acid (5 ml) in a Parr bottle was hydrogenated at 50 psi for 15 h. It was filtered over a patch of celite (1.5 cm) covered with activated carbon (0.5 cm) and washed with isopropyl ether. The filtrate was evaporated and the residue was triturated with isopropyl ether and propyl acetate and filtered to give 4-amino-2-benzoxazoleacetonitrile (14.16 g, 61%).
Quantity
27.22 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[N:10]=[C:11]([CH2:13][C:14]#[N:15])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>[Pd].C1COCC1.C(O)(=O)C>[NH2:1][C:4]1[C:9]2[N:10]=[C:11]([CH2:13][C:14]#[N:15])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
27.22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N=C(O2)CC#N
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered over a patch of celite (1.5 cm)
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with isopropyl ether and propyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=CC=CC2=C1N=C(O2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.16 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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